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Introduction to Benzylpenicillin Impurities

Benzylpenicillin (Penicillin G) represents one of the most historically significant [3-lactam antibiotics, yet its
modern pharmaceutical development requires rigorous control of potential impurities that may arise during
synthesis, manufacturing, or storage. These impurities can not only compromise the therapeutic efficacy of
the drug product but may also pose potential safety concerns for patients. The characterization and control
of benzylpenicillin impurities are therefore critical components in the development of generic antibiotics
through the Abbreviated New Drug Application (ANDA) pathway. Regulatory agencies worldwide
mandate that manufacturers comprehensively identify, characterize, and quantify impurities present in drug
substances and products above certain thresholds, typically requiring identification and qualification of

impurities present at levels >0.1%.

The complex chemical structure of benzylpenicillin, particularly its reactive -lactam ring and labile side
chains, makes it susceptible to various degradation pathways, including hydrolysis, polymerization, and
oxidative degradation. Understanding these pathways is essential for developing appropriate analytical
methods that can adequately separate, identify, and quantify both known and unknown impurities. The
nitroso impurity of Benzathine Benzylpenicillin (EP Impurity K) represents a specific concern due to

potential genotoxicity, requiring specialized analytical control strategies. This document provides
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comprehensive application notes and detailed experimental protocols to support ANDA submissions for

benzylpenicillin drug products.

Identification and Characterization of Benzylpenicillin
Impurities

Benzylpenicillin Impurity 11 and Related Compounds

Benzylpenicillin Impurity 11 is one of several specified impurities that must be monitored and controlled in
benzylpenicillin drug substances and products. While the precise chemical structure of "Impurity 11" may
vary depending on specific regulatory classifications, it typically refers to a degradation product or
process-related impurity formed during the synthesis or storage of benzylpenicillin. Based on
pharmacopeial standards and commercial reference materials, several key impurities have been identified

and characterized for benzylpenicillin [1]:

Table: Key Benzylpenicillin Impurities and Their Characteristics

. . . Molecular Molecular CAS
Impurity Name Chemical Description .
Formula Weight Number
Benzyl Penicilloic Acid HCI  Acid hydrolysis product C16H21CIN20sS 388.86 Not
(diastereomer mixture) specified
N-Phenylacetylglycine Side chain degradation C10H11NO3 193.2 500-98-1
product
DL-Benzylpenicillenic Acid  Isomerization product C16H18N204S 334.39 3264-88-8
Benzathine Nitroso impurity CasHs5N709S2 938.1 Not
Benzylpenicillin EP specified
Impurity K
Benzylpenicillin Impurity 2 Process-related impurity  C27H27N302 425.5 Not
specified
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The Benzathine Benzylpenicillin EP Impurity K (Nitroso Impurity) is of particular concern, with the
chemical name (2R,4S)-2-((4R,11R)-6,9-Dibenzyl-11-((2R,4S)-4-carboxy-5,5-dimethylthiazolidin-2-
yl)-2,5,10,13-tetraoxo-1,14-diphenyl-3,6,9,12-tetraazatetradecan-4-yl)-5,5-dimethyl-3-

nitrosothiazolidine-4-carboxylic acid [2]. This complex structure results from specific synthetic pathways

and requires careful monitoring due to potential safety concerns associated with nitroso compounds.

Sources and Formation Pathways of Impurities

The primary sources of benzylpenicillin impurities can be categorized as follows:

e Process-related impurities: These originate from the fermentation process or subsequent chemical
modifications during the manufacturing of benzylpenicillin. Residual starting materials, intermediates,
or by-products from synthesis fall into this category. Benzylpenicillin Impurity 2, chemically
identified as (R)-N-(1-Benzyl-5-(benzylamino)-2-o0xo0-1,2,5,6-tetrahydropyridin-3-yl)-2-

phenylacetamide, represents a process-related impurity that must be controlled [3].

e Degradation products: Formed during storage or under stress conditions, these impurities arise from
the inherent instability of the -lactam ring. Common degradation pathways include hydrolysis of the
B-lactam ring to form penicilloic acids, rearrangement to penillic acids, or formation of penicillenic
acids through different mechanisms. These degradation products typically increase under conditions of

high humidity, elevated temperature, or extreme pH.

e Interaction products: These may form between the drug substance and excipients, container closure
systems, or degradation products of excipients. The potential for such interactions should be evaluated

during compatibility studies in formulation development.

Analytical Methodologies for Impurity Analysis

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) represents the primary analytical technique for the

separation and quantification of benzylpenicillin impurities. The development of a robust HPLC method
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requires careful optimization of chromatographic parameters to achieve adequate resolution of all specified

and unspecified impurities from the main peak and from each other. Key considerations include:

o Stationary phase selection: Reverse-phase C18 or C8 columns with high purity silica support provide

optimal separation for benzylpenicillin and its related substances. The column should demonstrate

sufficient efficiency and peak symmetry for benzylpenicillin.

e Mobile phase composition: Binary or tertiary mixtures of buffer (typically phosphate or acetate) and

organic modifiers (acetonitrile or methanol) are commonly employed. The pH of the aqueous

component significantly impacts the ionization state and retention of benzylpenicillin and its

impurities.

e Detection wavelength: UV detection at 210-230 nm is typically employed to monitor benzylpenicillin

and its impurities, as this region captures the absorbance of the (-lactam ring and amide bonds.

Table: Comparison of Analytical Techniques for Benzylpenicillin Impurities

Technique Application Advantages Limitations
HPLC-UV Routine impurity Robust, reproducible, Limited sensitivity for
profiling compendial method trace impurities
LC-MS Impurity identification Structural characterization Quantitative challenges,
capability matrix effects
HPLC-MS/MS Trace analysis, High sensitivity and Expensive, complex

Microbiological
assay

Advanced Techniques for Structural Elucidation

genotoxic impurities

Potency determination

specificity

Relevant to biological
activity

method development

Does not differentiate
impurities

Liquid Chromatography-Mass Spectrometry (LC-MS) represents a powerful tool for the identification

and structural characterization of unknown impurities in benzylpenicillin. High-resolution mass spectrometry
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can provide accurate mass measurements for elemental composition determination, while tandem mass

spectrometry (MS/MS) can generate fragmentation patterns that reveal structural features.

For the Benzathine Benzylpenicillin EP Impurity K Nitroso Impurity, advanced characterization
techniques are essential due to the complexity of its molecular structure (C4sHs5N709S2) [2]. The nitroso
functional group requires specific attention in method development, as it may present unique

chromatographic behaviors and detection characteristics.

Method Validation Protocols

Validation Parameters and Acceptance Criteria

The analytical methods for benzylpenicillin impurity determination must be thoroughly validated according
to regulatory guidelines to demonstrate they are suitable for their intended purpose. The International
Conference on Harmonisation (ICH) guidelines Q2(R1) provide the framework for validation of analytical

procedures. The following validation parameters should be established for impurity methods:

Table: Validation Parameters for Benzylpenicillin Impurity Methods

Validation Parameter Requirements for Impurity Methods Typical Acceptance Criteria
Accuracy Recovery of impurities 70-120% RSD <10%
Precision Repeatability RSD <5% for assay, Conforms to requirements

<10% for impurities

Specificity Baseline separation of all known Resolution >2.0 between critical
impurities pairs

Limit of Detection Signal-to-noise ratio 3:1 Typically 0.05% or lower

(LOD)

Limit of Quantification  Signal-to-noise ratio 10:1, accuracy Typically 0.1-0.15%

(LOQ) and precision at LOQ
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Validation Parameter Requirements for Impurity Methods Typical Acceptance Criteria

Linearity R2 >0.990 over specified range Conforms to requirements

Range Typically from LOQ to 120% of Confirms linearity, accuracy,
specification precision across range

Robustness Deliberate variations in method System suitability criteria met
parameters

According to USP general chapters, validation of analytical methods for impurities requires demonstration of
specificity, LOD, LOQ, and accuracy for both qualitative and quantitative tests [4]. For identification tests,
the critical parameters are specificity and robustness, while quantitative tests additionally require precision,

linearity, and range.

System Suitability Testing
System suitability tests are essential to verify that the chromatographic system is functioning adequately at
the time of analysis. For benzylpenicillin impurity methods, system suitability should include evaluation of:

e Theoretical plates: Minimum of 5000 for the benzylpenicillin peak

¢ Tailing factor: Not more than 2.0 for the benzylpenicillin peak

¢ Relative standard deviation (RSD): Not more than 2.0% for replicate injections of standard solution
¢ Resolution: Resolution between critical pair of impurities should be not less than 2.0

These parameters should be established during method validation and monitored during routine analysis to

ensure consistent performance of the analytical method.

Experimental Protocols

Sample Preparation and Reference Standards

Reference standards play a critical role in the accurate quantification of benzylpenicillin impurities. USP

Reference Standards are established with detailed characterization data compliant with regulatory guidelines
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and should be used for method validation and routine testing [5]. The proper handling and storage of these

standards are essential for maintaining their integrity.

Procedure for Preparation of Standard Solutions:

¢ Accurately weigh approximately 25 mg of Benzylpenicillin Impurity reference standard into a 50 mL
volumetric flask.

e Dissolve in and dilute to volume with diluent (typically pH 7.0 phosphate buffer:acetonitrile, 90:10 v/v)
to obtain a stock standard solution of approximately 500 pg/mL.

e Further dilute 1.0 mL of this solution to 10 mL with the same diluent to obtain a working standard
solution of approximately 50 pg/mL.

e For system suitability testing, prepare a mixture containing benzylpenicillin and specified impurities at
the specification level.

Procedure for Preparation of Test Solutions:

e Accurately weigh approximately 50 mg of benzylpenicillin test sample into a 10 mL volumetric flask.

¢ Dissolve in and dilute to volume with the same diluent used for standard preparation.

e Filter through a 0.45 um PVDF or nylon membrane filter before injection, discarding the first 1 mL of
filtrate.

Chromatographic Conditions for Impurity Profiling

The following chromatographic conditions provide a starting point for the separation of benzylpenicillin and

its related impurities:

e Column: XBridge C18, 250 x 4.6 mm, 5 um or equivalent
¢ Mobile Phase A: 0.05 M Potassium phosphate buffer, pH 5.5
e Mobile Phase B: Acetonitrile
¢ Gradient program:
o 0 min: 15% B
o 20 min: 40% B
o 25 min: 60% B
o 26 min: 15% B
o 35 min: 15% B (equilibration)
e Flow rate: 1.0 mL/min
e Column temperature: 30°C
¢ Detection wavelength: 225 nm
¢ Injection volume: 10 pL
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¢ Run time: 35 minutes

These conditions may require optimization based on specific instrumental configurations and the impurity

profile of the sample being analyzed.

Method Validation Experimental Procedures

Specificity and Forced Degradation Studies:

Forced degradation studies should be conducted to demonstrate the stability-indicating capability of the
method and to identify potential degradation products. Prepare samples under the following stress

conditions:

¢ Acidic hydrolysis: Expose benzylpenicillin solution to 0.1 N HCI at room temperature for 1-4 hours
e Basic hydrolysis: Expose to 0.1 N NaOH at room temperature for 15-60 minutes

e Oxidative degradation: Treat with 3% H202 at room temperature for 1-4 hours

e Thermal degradation: Heat solid sample at 70°C for 1-7 days

¢ Photodegradation: Expose solid sample and solution to controlled UV and visible light

After stress treatment, analyze samples using the developed method to demonstrate separation of degradation

products from the main peak and from each other.
Linearity and Range:

Prepare linearity solutions at concentrations ranging from the LOQ to 120% of the specification level for
each impurity (typically 0.1% to 1.2% relative to benzylpenicillin concentration). Inject each solution in
triplicate and plot peak response versus concentration. Calculate the correlation coefficient, y-intercept, and

slope of the regression line.

Regulatory Compliance and ANDA Submission

ANDA Requirements for Impurity Profiling

The Abbreviated New Drug Application (ANDA) submission for benzylpenicillin products must include

comprehensive data on impurity identification, characterization, and control. Regulatory requirements
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specified in ICH Q3A(R2) (Impurities in New Drug Substances) and Q3B(R2) (Impurities in New Drug

Products) provide guidance on the identification and qualification thresholds for impurities.

For ANDA submissions, the following impurity-related information should be included:

¢ Identification of impurities: List all identified and unspecified impurities observed in batches from
the proposed commercial process.

e Characterization of impurities: Provide structural elucidation data for impurities present at or above
the identification threshold (0.1%).

¢ Qualification of impurities: Provide safety data or reference to prior knowledge to establish the
biological safety of impurities at the levels specified.

e Analytical procedures: Provide fully validated analytical methods for impurity detection and
guantification.

e Batch analysis data: Include representative impurity profiles from at least three consecutive
production batches.

¢ Specifications: Justify proposed acceptance criteria for individual and total impurities.

Reference standards for impurities should be well-characterized and qualified against pharmacopeial
standards when available. As noted in supplier information, "The product can be used as reference standards

and further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility"
[2] [3].

Control Strategy for Nitroso Impurities

The Benzathine Benzylpenicillin EP Impurity K Nitroso Impurity requires special attention in the control
strategy due to potential genotoxicity concerns. Following the principles of ICH M7 (Assessment and
Control of DNA Reactive Mutagenic Impurities in Pharmaceuticals), a specific control strategy should

include:

¢ Risk assessment: Evaluation of the formation potential of nitroso impurities throughout the synthetic
pathway.

e Analytical control: Development of specific, sensitive methods capable of detecting nitroso
impurities at appropriate safety-based limits.

¢ Process controls: Implementation of process parameters that minimize the formation of nitroso
impurities.

¢ Specification limits: Establishment of justified limits based on risk assessment and regulatory
requirements.
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Experimental Workflows and Signaling Pathways

The following workflow diagrams illustrate the key experimental processes for benzylpenicillin impurity

analysis and method validation:
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Diagram 1: Impurity Analysis Workflow. This diagram illustrates the complete workflow from sample

preparation to report generation for benzylpenicillin impurity analysis.
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Diagram 2: Method Validation Protocol. This diagram outlines the comprehensive method validation
process for benzylpenicillin impurity methods, including the interrelationships between different validation

parameters.

Conclusion

The comprehensive characterization and control of benzylpenicillin impurities, particularly specified
impurities such as Benzylpenicillin Impurity 11 and the Benzathine Benzylpenicillin EP Impurity K Nitroso
Impurity, are essential components of ANDA submissions for generic benzylpenicillin products. Through the
application of robust chromatographic methods, rigorous validation protocols, and well-designed
experimental procedures, manufacturers can demonstrate adequate control of the impurity profile throughout

the product lifecycle.

The protocols and application notes provided in this document offer a framework for developing, validating,
and implementing analytical methods that meet regulatory requirements while ensuring product quality and
patient safety. As regulatory expectations continue to evolve, particularly for potentially genotoxic
impurities, ongoing monitoring and method refinement may be necessary to maintain compliance throughout

the product lifecycle.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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